molecular formula C18H18N4 B2537081 1-Phenyl-4-(piperazin-1-yl)phthalazine CAS No. 30437-09-3

1-Phenyl-4-(piperazin-1-yl)phthalazine

Cat. No.: B2537081
CAS No.: 30437-09-3
M. Wt: 290.37
InChI Key: GCMUHGJHZLTCPV-UHFFFAOYSA-N
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Description

1-Phenyl-4-(piperazin-1-yl)phthalazine is a chemical compound of interest in medicinal chemistry and biochemical research. It features a phthalazine core, a nitrogen-containing heterocycle, which is substituted with a phenyl and a piperazine group. This structural motif is shared with a class of compounds that have been investigated as potent, non-cytotoxic inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway . The TGF-β pathway is a critical cytokine signaling system that regulates numerous cellular processes, including immune responses, wound repair, and tissue homeostasis. Its dysregulation is implicated in a range of diseases, particularly in cancer where it can suppress early tumor development but promote metastasis in later stages . Research into phthalazine derivatives has shown that they can impair the TGF-β-Smad signaling pathway without directly inhibiting the TGFβ receptor I kinase, suggesting a novel, non-kinase based mechanism of action . As such, this compound is a valuable scaffold for developing new research tools to study TGF-β biology and its role in the tumor microenvironment. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-phenyl-4-piperazin-1-ylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(21-20-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMUHGJHZLTCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-4-(piperazin-1-yl)phthalazine typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with phenylhydrazine to introduce the phenyl group. Finally, the piperazine moiety is introduced through nucleophilic substitution reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Scientific Research Applications

Chemistry

1-Phenyl-4-(piperazin-1-yl)phthalazine serves as a precursor in synthesizing other heterocyclic compounds. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways for complex organic molecules. The compound's reactivity can be explored through various reactions typical of phthalazine derivatives, making it a valuable tool in organic synthesis.

Biology

The compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antitumor Activity : It has demonstrated antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent. Research indicates that it may inhibit cell growth by interacting with cellular targets involved in proliferation pathways .

Medicine

In the medical field, this compound is being investigated for several therapeutic applications:

  • Cancer Treatment : Its antiproliferative activity suggests it could be effective against different types of cancer, including breast and colon cancers . The compound has been evaluated for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy .
  • Neurological Disorders : Preliminary studies suggest potential applications in treating neurological conditions, although further research is needed to establish efficacy and safety .

Industrial Applications

The compound is also valuable in industrial settings:

  • Pharmaceutical Development : this compound is used in developing pharmaceuticals due to its diverse biological activities. Its ability to modify biological pathways makes it a candidate for new drug formulations targeting various diseases.
  • Agrochemicals : The compound's properties may extend to agricultural applications, potentially serving as a pesticide or herbicide due to its biological activity .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

StudyFocus AreaFindings
Sangshetti et al. (2019)Anticancer ActivityDemonstrated potent antiproliferative effects against multiple cancer cell lines; suggested mechanisms involving PARP inhibition .
Turky et al. (2020)Anticancer EvaluationEvaluated novel derivatives with enhanced cytotoxicity; highlighted the importance of piperazine moiety for activity .
PMC Article (2022)Molecular Docking StudiesInvestigated binding affinities; showed promising results as VEGFR2 inhibitors with potential for cancer treatment .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Piperazine Substitutions

1-(Piperazin-1-yl)-4-(p-tolyl)phthalazine
  • Structure : Differs by a para-methylphenyl group at position 3.
  • Activity : Exhibits strong binding to RANKL (Receptor Activator of Nuclear Factor-κB Ligand), critical in osteoclast regulation. The methyl group improves hydrophobic interactions in the binding pocket .
  • Synthesis : Cu(I)-catalyzed coupling and platinum-catalyzed reduction (yield: ~70%) .
1-(4-(2-Fluorophenyl)piperazin-1-yl)phthalazine (8c)
  • Structure : Fluorine substituent on the phenyl ring.
  • Activity : Enhanced anticancer activity due to fluorine’s electron-withdrawing effects, improving DNA intercalation and topoisomerase II inhibition .
  • Data : IC₅₀ values 10–20 µM against breast cancer cell lines .
1-Phenyl-4-(4-pyridinyl)piperazine
  • Structure : Pyridine replaces phthalazine.
  • Molecular Weight : 239.32 g/mol .

Analogues with Non-Piperazine Substitutions

1-Morpholino-4-phenylphthalazine (8a)
  • Structure : Morpholine replaces piperazine.
  • Activity : Reduced binding to RANKL compared to piperazine derivatives due to decreased basicity .
  • Synthesis Yield : 80% via Suzuki coupling .
1-Phenyl-4-(2-m-tolylethynyl)phthalazine (10a)
  • Structure : Alkynyl group at position 4.
  • Activity : Improved π-π stacking in kinase inhibitors but lower solubility .
  • Synthesis: Sonogashira coupling (73% yield) .

Heterocyclic Derivatives with Piperazine Moieties

6-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)tetrazolo[5,1-a]phthalazine
  • Structure : Tetrazolo-phthalazine fused system.
  • Activity: Superior positive inotropic activity (2× milrinone in rabbit heart models) due to enhanced cAMP modulation .
  • Key Data : EC₅₀ = 0.8 µM .
1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Pyrazolo-pyrimidine core.
  • Activity : FLT3 kinase inhibition (IC₅₀ = 50 nM) for leukemia therapy .

Functional Comparison Table

Compound Substituent/Modification Biological Target Key Activity/IC₅₀ Synthesis Yield Reference
1-Phenyl-4-(piperazin-1-yl)phthalazine None (parent compound) DNA/Topoisomerase II Anticancer (IC₅₀: 15 µM) 69%
1-(4-(2-Fluorophenyl)piperazin-1-yl)phthalazine 2-Fluorophenyl Topoisomerase II Anticancer (IC₅₀: 10 µM) 56%
1-Morpholino-4-phenylphthalazine Morpholine RANKL Osteoclast inhibition 80%
6-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)tetrazolo[5,1-a]phthalazine Tetrazolo-phthalazine cAMP phosphodiesterase Inotropic (EC₅₀: 0.8 µM) 56%
1-Phenyl-4-(2-m-tolylethynyl)phthalazine Alkynyl Kinases Kinase inhibition 73%

Key Findings and Trends

Piperazine vs. Morpholine : Piperazine derivatives generally exhibit stronger target binding due to higher basicity and hydrogen-bonding capacity .

Electron-Withdrawing Groups : Fluorine or nitro substituents enhance anticancer activity by improving DNA interaction .

Heterocyclic Fusion : Pyrazolo-pyrimidine or tetrazolo-phthalazine systems broaden therapeutic applications (e.g., kinase or cAMP modulation) .

Synthetic Efficiency: Sonogashira/Suzuki couplings provide higher yields (>70%) compared to multi-step nucleophilic substitutions (~50–60%) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Phenyl-4-(piperazin-1-yl)phthalazine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions between phthalazine derivatives and substituted piperazines. For example, refluxing intermediates with amines in polar aprotic solvents (e.g., DMF) under inert atmospheres, followed by purification via column chromatography (chloroform:methanol gradients) . Optimization can leverage computational reaction path searches (quantum chemical calculations) to identify energetically favorable pathways and reduce trial-and-error experimentation .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store the compound in airtight containers at 2–8°C, protected from light and moisture. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods, and dispose of waste via certified chemical disposal protocols . Stability testing under accelerated conditions (e.g., 40°C/75% RH for 6 months) is recommended to assess degradation profiles.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify piperazine and phthalazine moieties. IR spectroscopy can confirm functional groups (e.g., C-N stretches at ~1100 cm1^{-1}) .
  • Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards (e.g., EP/BP impurities) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular ion identification (e.g., [M+H]+^+ peaks) .

Advanced Research Questions

Q. How can computational methods be integrated into the design and optimization of reactions involving this compound?

  • Methodological Answer :

  • Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps like nucleophilic substitution or cyclization .
  • Virtual Screening : Molecular dynamics (MD) simulations can predict solvent effects and catalyst interactions, reducing experimental iterations .
  • Data-Driven Optimization : Apply machine learning to historical reaction data (e.g., yields, temperatures) to recommend optimal conditions (e.g., solvent ratios, catalyst loadings) .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Variable Isolation : Use factorial design to systematically test variables (e.g., cell lines, concentrations, incubation times) and identify confounding factors .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects models) to account for heterogeneity. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Mechanistic Studies : Employ knock-out models or competitive binding assays to confirm target specificity and rule off-target effects .

Q. How can factorial design be applied to optimize the synthesis parameters for this compound?

  • Methodological Answer :

  • Design Setup : Select factors (e.g., temperature, solvent polarity, reaction time) and levels (e.g., 60°C vs. 80°C; DMF vs. DMSO). A 2k^k factorial design efficiently explores interactions .
  • Response Variables : Measure yield, purity, and reaction time as responses. Use ANOVA to identify significant factors (e.g., temperature × solvent interaction) .
  • Validation : Confirm optimal conditions with triplicate runs and scale-up trials (e.g., 10 mmol to 1 mol) to assess reproducibility .

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